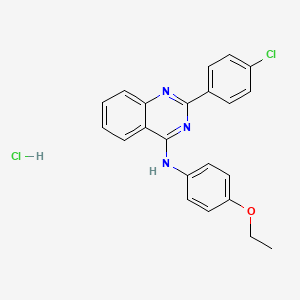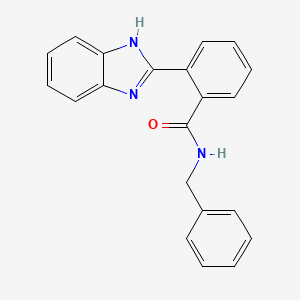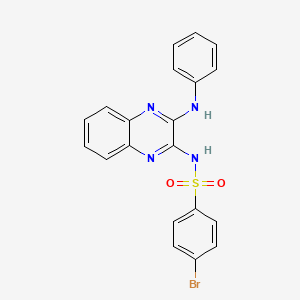
2-(4-bromophenyl)-2-oxoethyl 1-ethylcyclohexanecarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-bromophenyl)-2-oxoethyl 1-ethylcyclohexanecarboxylate, also known as BPOE, is a chemical compound with potential applications in scientific research. BPOE belongs to the class of compounds known as esters, which are widely used in organic synthesis due to their reactivity and versatility. In
Wissenschaftliche Forschungsanwendungen
2-(4-bromophenyl)-2-oxoethyl 1-ethylcyclohexanecarboxylate has been shown to have potential applications in scientific research, particularly in the field of medicinal chemistry. 2-(4-bromophenyl)-2-oxoethyl 1-ethylcyclohexanecarboxylate has been investigated as a potential inhibitor of the enzyme dihydroorotate dehydrogenase (DHODH), which is involved in the biosynthesis of pyrimidine nucleotides. Inhibition of DHODH has been shown to have therapeutic potential in the treatment of various diseases, including cancer, autoimmune disorders, and viral infections.
Wirkmechanismus
The mechanism of action of 2-(4-bromophenyl)-2-oxoethyl 1-ethylcyclohexanecarboxylate as a DHODH inhibitor involves binding to the active site of the enzyme and preventing the conversion of dihydroorotate to orotate. This leads to a depletion of pyrimidine nucleotides, which are essential for DNA and RNA synthesis. As a result, cell proliferation is inhibited, leading to potential therapeutic effects in diseases characterized by abnormal cell growth.
Biochemical and Physiological Effects:
2-(4-bromophenyl)-2-oxoethyl 1-ethylcyclohexanecarboxylate has been shown to have potent inhibitory activity against DHODH, with IC50 values in the low micromolar range. In addition, 2-(4-bromophenyl)-2-oxoethyl 1-ethylcyclohexanecarboxylate has been shown to have good selectivity for DHODH over other enzymes involved in pyrimidine biosynthesis. 2-(4-bromophenyl)-2-oxoethyl 1-ethylcyclohexanecarboxylate has also been shown to have good pharmacokinetic properties, with high bioavailability and good metabolic stability.
Vorteile Und Einschränkungen Für Laborexperimente
2-(4-bromophenyl)-2-oxoethyl 1-ethylcyclohexanecarboxylate has several advantages for use in lab experiments. It is relatively easy to synthesize in high yields, and it has good pharmacokinetic properties. In addition, 2-(4-bromophenyl)-2-oxoethyl 1-ethylcyclohexanecarboxylate has been shown to have potent inhibitory activity against DHODH, making it a promising compound for further investigation. However, there are also limitations to the use of 2-(4-bromophenyl)-2-oxoethyl 1-ethylcyclohexanecarboxylate in lab experiments. For example, it may not be selective enough for certain applications, and it may have off-target effects that could complicate data interpretation.
Zukünftige Richtungen
There are several future directions for research on 2-(4-bromophenyl)-2-oxoethyl 1-ethylcyclohexanecarboxylate. One potential direction is to investigate its therapeutic potential in various diseases, particularly those characterized by abnormal cell growth. Another potential direction is to explore its selectivity for DHODH over other enzymes involved in pyrimidine biosynthesis. Additionally, further investigation of the mechanism of action of 2-(4-bromophenyl)-2-oxoethyl 1-ethylcyclohexanecarboxylate could lead to the development of more potent and selective inhibitors of DHODH. Finally, the use of 2-(4-bromophenyl)-2-oxoethyl 1-ethylcyclohexanecarboxylate in combination with other drugs could lead to synergistic effects and improved therapeutic outcomes.
Synthesemethoden
2-(4-bromophenyl)-2-oxoethyl 1-ethylcyclohexanecarboxylate can be synthesized by reacting 1-ethylcyclohexanecarboxylic acid with 4-bromobenzoyl chloride in the presence of triethylamine and acetonitrile. The resulting intermediate is then treated with ethyl chloroformate to yield 2-(4-bromophenyl)-2-oxoethyl 1-ethylcyclohexanecarboxylate. This method has been described in the literature and has been used to synthesize 2-(4-bromophenyl)-2-oxoethyl 1-ethylcyclohexanecarboxylate in high yields.
Eigenschaften
IUPAC Name |
[2-(4-bromophenyl)-2-oxoethyl] 1-ethylcyclohexane-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21BrO3/c1-2-17(10-4-3-5-11-17)16(20)21-12-15(19)13-6-8-14(18)9-7-13/h6-9H,2-5,10-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAKDLKYCFSYYQK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(CCCCC1)C(=O)OCC(=O)C2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21BrO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-{5-(2-thienyl)-1-[(2-thienylcarbonyl)amino]-1H-pyrrol-2-yl}propanoic acid](/img/structure/B5222750.png)
![2-[(3-bromobenzyl)thio]-N'-cyclododecylideneacetohydrazide](/img/structure/B5222757.png)
![4-[(4-methyl-1-phthalazinyl)amino]-N-phenylbenzamide](/img/structure/B5222760.png)
![7-{(2,6-dichlorophenyl)[(4-methyl-2-pyridinyl)amino]methyl}-8-quinolinol](/img/structure/B5222775.png)

![3-butoxy-N-[2-(trifluoromethyl)phenyl]benzamide](/img/structure/B5222779.png)

![methyl 3-{2-[(4-chlorophenyl)amino]-2-oxoethyl}-7-cyclopropyl-1-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B5222795.png)

![dimethyl 5-{[(4-tert-butylphenyl)sulfonyl]amino}isophthalate](/img/structure/B5222806.png)
![1-(2-{2-[2-methoxy-4-(1-propen-1-yl)phenoxy]ethoxy}phenyl)ethanone](/img/structure/B5222825.png)
![methyl {3-[(1,3-dimethyl-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-1H-indol-1-yl}acetate](/img/structure/B5222828.png)
![4-{[5-(2,4-dichlorophenyl)-2-furyl]methylene}-2-phenyl-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5222838.png)
